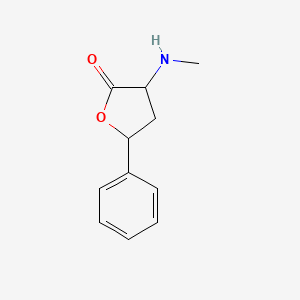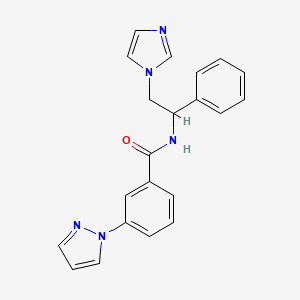
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves the formation of C-N bonds. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This reaction yields the desired compound under mild conditions, making it an efficient and versatile synthetic route.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different imidazole or pyrazole derivatives, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving imidazole and pyrazole rings.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole and pyrazole rings can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)benzamide
- N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzoic acid
Uniqueness
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings. Additionally, the specific arrangement of these rings in the compound enhances its potential biological activity and makes it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C21H19N5O |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-(2-imidazol-1-yl-1-phenylethyl)-3-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C21H19N5O/c27-21(18-8-4-9-19(14-18)26-12-5-10-23-26)24-20(15-25-13-11-22-16-25)17-6-2-1-3-7-17/h1-14,16,20H,15H2,(H,24,27) |
Clé InChI |
XOPJDZYCKZQCOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)

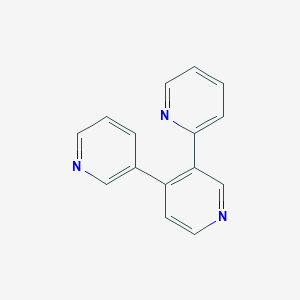
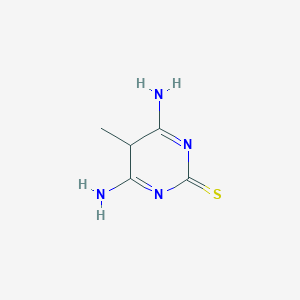
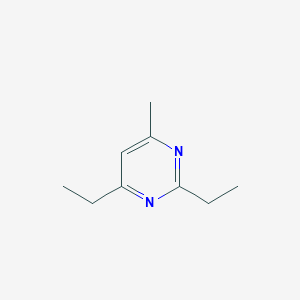
![2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine](/img/structure/B13108944.png)
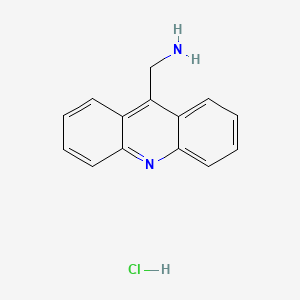
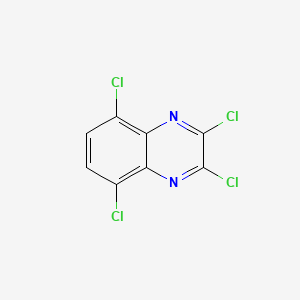
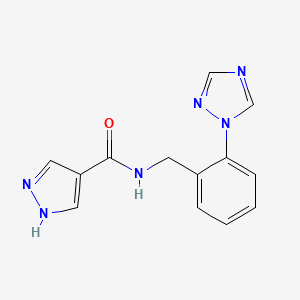
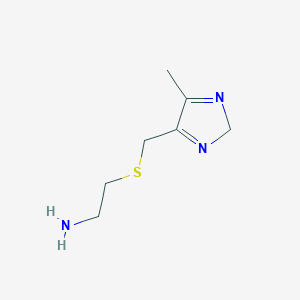


![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)
